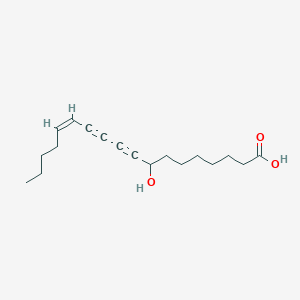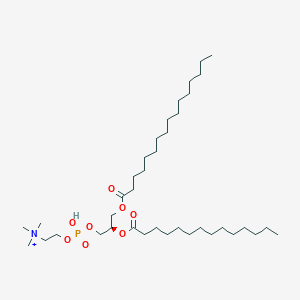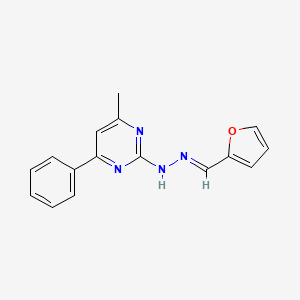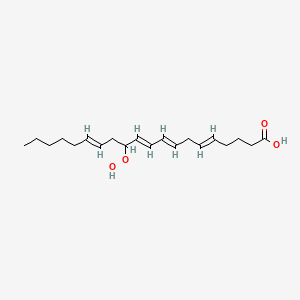
cis-4-Décénal
Vue d'ensemble
Description
cis-4-Decenal: is an organic compound with the molecular formula C10H18O . It is an unsaturated aldehyde with a double bond in the cis configuration at the fourth carbon atom. This compound is known for its strong, pungent odor and is often used as a flavoring agent in food products due to its ability to impart a savory aroma .
Applications De Recherche Scientifique
Chemistry: cis-4-Decenal is used as a standard compound in gas chromatography for the analysis of volatile organic compounds. It is also employed in the synthesis of other organic molecules and as a reagent in various chemical reactions .
Biology: In biological research, cis-4-Decenal is studied for its role as a volatile marker in plant-pathogen interactions. It has been identified as a volatile biological marker for grey mold (Botrytis cinerea) infections in strawberries .
Medicine: Research into the medicinal applications of cis-4-Decenal is ongoing, with studies focusing on its potential antimicrobial and anti-inflammatory properties.
Industry: In the food industry, cis-4-Decenal is used as a flavoring agent to enhance the aroma and taste of various food products, including citrus flavors such as orange, tangerine, and grapefruit .
Mécanisme D'action
Target of Action
cis-4-Decenal is primarily used as a flavoring agent in food products . It imparts a savory aroma, enhancing the flavor of foods . .
Mode of Action
The mode of action of cis-4-Decenal is largely attributed to its strong, pungent odor . It is believed to interact with olfactory receptors in the nose, triggering a sensory response that is perceived as a savory aroma.
Biochemical Pathways
cis-4-Decenal is involved in the release of odorants in hydrocolloid model systems containing original or regio-selectively carboxylated cellulose at different pH values . This suggests that it may play a role in the biochemical pathways related to smell perception.
Result of Action
The primary result of cis-4-Decenal’s action is the enhancement of food flavors . By imparting a savory aroma, it improves the overall sensory experience of food consumption. It has also been identified as a volatile biological marker for grey mold (Botrytis cinerea) infections in strawberry .
Analyse Biochimique
Biochemical Properties
cis-4-Decenal plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with enzymes involved in the oxidation-reduction processes. For instance, cis-4-Decenal can be oxidized by aldehyde dehydrogenases to form the corresponding carboxylic acid. Additionally, it can form Schiff bases with primary amines, which are present in proteins and other biomolecules, leading to the formation of imines .
Cellular Effects
cis-4-Decenal has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cis-4-Decenal can modulate the activity of certain transcription factors, leading to changes in gene expression. It can also interact with cell membrane components, altering membrane fluidity and permeability, which in turn affects cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of cis-4-Decenal involves several key interactions at the molecular level. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, cis-4-Decenal can inhibit or activate certain enzymes, leading to changes in metabolic pathways. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-4-Decenal can change over time. The compound is relatively stable under standard conditions but can degrade over time when exposed to light and air. Long-term studies have shown that cis-4-Decenal can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of cis-4-Decenal vary with different dosages in animal models. At low doses, it can enhance certain physiological functions, such as improving cognitive performance by modulating neurotransmitter levels. At high doses, cis-4-Decenal can be toxic, leading to adverse effects such as oxidative stress and cellular damage .
Metabolic Pathways
cis-4-Decenal is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenases to form the corresponding carboxylic acid. Additionally, it can participate in lipid peroxidation processes, leading to the formation of reactive oxygen species. These metabolic pathways are crucial for maintaining cellular homeostasis and preventing oxidative damage .
Transport and Distribution
Within cells and tissues, cis-4-Decenal is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it can bind to specific transport proteins that facilitate its movement within the cell. The distribution of cis-4-Decenal within tissues is influenced by its affinity for different cellular components, such as lipids and proteins .
Subcellular Localization
The subcellular localization of cis-4-Decenal is primarily within the lipid bilayers of cell membranes. It can also be found in the endoplasmic reticulum and mitochondria, where it participates in various metabolic processes. The localization of cis-4-Decenal is influenced by its chemical properties, such as its lipophilicity and ability to form covalent bonds with biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-Decene: One common method for synthesizing cis-4-Decenal involves the hydroformylation of 1-decene. This reaction typically uses a rhodium-based catalyst and occurs under high pressure and temperature conditions.
Partial Hydrogenation of 4-Decynal: Another method involves the partial hydrogenation of 4-decynal.
Industrial Production Methods: Industrial production of cis-4-Decenal often involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The separation and purification steps are typically carried out using distillation and chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-4-Decenal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of cis-4-Decenal can yield the corresponding alcohol, cis-4-decenol. This reaction typically uses hydrogen gas and a palladium catalyst.
Addition Reactions: The double bond in cis-4-Decenal can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Condensation Reactions: cis-4-Decenal can undergo aldol condensation with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Addition: Bromine (Br2), Hydrogen chloride (HCl)
Condensation: Sodium hydroxide (NaOH), Ethanol (EtOH)
Major Products Formed:
Oxidation: cis-4-Decenoic acid
Reduction: cis-4-Decenol
Addition: 4,5-Dibromo-decanal
Condensation: β-Hydroxy-decenal
Comparaison Avec Des Composés Similaires
trans-4-Decenal: The trans isomer of 4-Decenal, which has a different spatial arrangement of atoms around the double bond.
4-Decenal (E): Another stereoisomer with the double bond in the E configuration.
4-Decynal: The alkyne analog of 4-Decenal, with a triple bond instead of a double bond.
Uniqueness of cis-4-Decenal: cis-4-Decenal is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans and E isomers. The cis configuration results in a different spatial arrangement, affecting its reactivity and interaction with other molecules. This uniqueness makes cis-4-Decenal particularly valuable in flavoring applications and as a chemical reagent .
Propriétés
Numéro CAS |
21662-09-9 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
dec-4-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3 |
Clé InChI |
CWRKZMLUDFBPAO-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCCC=O |
SMILES isomérique |
CCCCC/C=C\CCC=O |
SMILES canonique |
CCCCCC=CCCC=O |
Densité |
0.843-0.850 |
Key on ui other cas no. |
21662-09-9 30390-50-2 |
Description physique |
colourless to slightly yellow liquid with an orange-like, fatty odour |
Pictogrammes |
Irritant |
Solubilité |
soluble in alcohol and most fixed oils; insoluble in water |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cis-4-Decenal and where is it found?
A: cis-4-Decenal is an organic compound belonging to the class of aldehydes. It is a key volatile compound that contributes to the characteristic aroma of various plants, including coriander and bay leaves. Studies have identified cis-4-Decenal as a major constituent in the essential oils of Coriandrum sativum [] and Syzygium polyanthum, commonly known as bay leaf [, , , ].
Q2: How does the curing process affect the concentration of cis-4-Decenal in bay leaves?
A: Research suggests that the curing process significantly influences the concentration of volatile compounds, including cis-4-Decenal, in bay leaves. A study investigating the effect of different curing times (0, 2, and 4 days) on bay leaves (Eugenia polyantha Wight) found varying levels of cis-4-Decenal in the extracted essential oils [].
Q3: What is the role of cis-4-Decenal in the aroma profile of Sciaenops ocellatus (Red Drum)?
A: cis-4-Decenal is identified as a key aroma compound in dry-cured red drum (Sciaenops ocellatus) []. Sensory analysis revealed that a longer dry-curing period increased the concentration of flavor compounds, including cis-4-Decenal, contributing to the overall aroma profile of the fish product.
Q4: Has cis-4-Decenal been investigated for potential applications beyond its aroma properties?
A: While cis-4-Decenal is primarily known for its aroma contributions, research suggests potential applications in other areas. For example, studies on crested auklets (Aethia cristatella) suggest that cis-4-Decenal, a component of their plumage odor, might play a role in social interactions [].
Q5: What analytical techniques are commonly used to identify and quantify cis-4-Decenal?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the identification and quantification of volatile compounds, including cis-4-Decenal [, , , , , ]. This method allows for the separation and detection of individual compounds within complex mixtures like essential oils.
Q6: Are there any studies investigating the potential use of cis-4-Decenal in toothpaste?
A: Yes, research has explored the potential of bay leaf essential oil, rich in cis-4-Decenal, as an active ingredient in toothpaste []. The study highlighted the high antioxidant activity of bay leaf essential oil, primarily attributed to the presence of aldehyde compounds like cis-4-Decenal. The findings suggest that bay leaf essential oil could be a promising candidate for toothpaste formulations, potentially contributing to stain prevention.
Q7: Beyond its presence in plants, are there other sources of cis-4-Decenal?
A: While plants are a primary source, cis-4-Decenal is also found in other organisms. For instance, it has been identified as a constituent in the feather odor of crested auklets, contributing to their unique scent [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[(3-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B1232371.png)

![2-Cyano-3-{4-[(2,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester](/img/structure/B1232373.png)

![(4E)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-1H-pyrazol-5-one](/img/structure/B1232378.png)


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1232384.png)

